An In-depth Technical Guide to 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including enhanced aqueous solubility and the capacity to serve as both a hydrogen bond donor and acceptor.[1] The three-dimensional, non-planar structure of the pyrrolidine scaffold allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[1]
The strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy in modern drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.
This technical guide provides a comprehensive overview of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine , a chiral building block that synergistically combines the advantageous features of the pyrrolidine scaffold with the beneficial properties of the trifluoromethyl group. The presence of a chiral center at the C-3 position, bearing both an amino and a trifluoromethyl group, makes this a highly valuable and versatile intermediate for the synthesis of complex and stereochemically defined pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for the (S)-enantiomer of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine is presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Table 1: Physicochemical and Computed Properties of tert-Butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 2566267-75-0 | [3] |
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [3] |
| Molecular Weight | 254.25 g/mol | [3] |
| Purity | ≥98% | [3] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |
| Computed logP | 1.887 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis and Stereochemistry
The asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group is an active area of research. While a specific, detailed published protocol for the synthesis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine was not identified in the surveyed literature, a representative synthetic approach can be conceptualized based on established organocatalytic methodologies.
Conceptual Synthetic Workflow
A plausible and efficient strategy for the asymmetric synthesis of this chiral building block is through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This approach has been successfully employed for the synthesis of other highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereocontrol.
The general workflow for such a synthesis is depicted in the following diagram:
Figure 1: Conceptual workflow for the asymmetric synthesis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Organocatalysis: The use of a chiral secondary amine catalyst, such as a prolinol derivative, is crucial for establishing the stereochemistry at the newly formed chiral centers. These catalysts operate by forming a transient enamine with the α,β-unsaturated aldehyde, which then participates in the cycloaddition with high facial selectivity.
-
Domino Reaction: A domino Michael/Mannich reaction is a highly efficient process that allows for the rapid construction of the pyrrolidine ring with multiple stereocenters in a single pot. This approach is atom-economical and minimizes the need for isolation and purification of intermediates.
-
Reductive Amination: The conversion of the intermediate aldehyde to the primary amine can be achieved through reductive amination. This is a reliable and widely used method for amine synthesis.
-
Boc Protection: The final step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine and facilitate its use in subsequent reactions, such as peptide coupling.
Spectroscopic Characterization (Expected)
Table 2: Expected Spectroscopic Data for 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Boc group: A sharp singlet around 1.4 ppm (9H).- Pyrrolidine CH₂ groups: A series of multiplets between 1.8 and 3.8 ppm.- NH₂ group: A broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | - Boc group: Resonances around 28 ppm (C(CH₃)₃), 80 ppm (C(CH₃)₃), and 154 ppm (C=O).- Pyrrolidine carbons: Resonances in the aliphatic region (approximately 25-60 ppm).- C-CF₃: A quaternary carbon signal, likely split by the fluorine atoms, in the range of 60-70 ppm.- CF₃ group: A quartet with a large coupling constant (¹JCF) around 125 ppm. |
| ¹⁹F NMR | A singlet (or a closely spaced multiplet if coupled to nearby protons) around -70 to -80 ppm (relative to CFCl₃). |
| IR Spectroscopy | - N-H stretch (amine): A broad absorption in the region of 3300-3400 cm⁻¹.- C-H stretch (aliphatic): Absorptions around 2850-2980 cm⁻¹.- C=O stretch (Boc): A strong absorption around 1680-1700 cm⁻¹.- C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z 255.13. |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine make it a highly attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine moiety is a common feature in a wide range of biologically active compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), triptan drugs, and k-opioid agonists.[2]
Workflow for Incorporation into a Lead Molecule
The following diagram illustrates a typical workflow for incorporating the 3-amino-3-(trifluoromethyl)pyrrolidine scaffold into a lead molecule.
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(representative structure)